Ethanone, 2-methoxy-1,2-diphenyl-, (2R)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-methoxy-1,2-diphenyl-, (2R)- typically involves the reaction of benzoin with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes dehydration to yield the final product. The reaction conditions often include refluxing the reactants in methanol with a catalytic amount of hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of Ethanone, 2-methoxy-1,2-diphenyl-, (2R)- can be achieved through a similar synthetic route but optimized for larger quantities. This may involve continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of more robust catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-methoxy-1,2-diphenyl-, (2R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzil derivatives.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products
Oxidation: Benzil derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted benzoin derivatives.
Scientific Research Applications
Ethanone, 2-methoxy-1,2-diphenyl-, (2R)- has several applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethanone, 2-methoxy-1,2-diphenyl-, (2R)- exerts its effects involves its ability to act as a photoinitiator. Upon exposure to light, the compound undergoes homolytic cleavage to generate free radicals, which can initiate polymerization reactions. The molecular targets and pathways involved include the formation of reactive intermediates that propagate the polymerization process.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 2,2-dimethoxy-1,2-diphenyl-
- Ethanone, 2-ethoxy-1,2-diphenyl-
- Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-
Uniqueness
Ethanone, 2-methoxy-1,2-diphenyl-, (2R)- is unique due to its specific methoxy substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in applications requiring precise control over chemical reactions and product formation.
Properties
IUPAC Name |
(2R)-2-methoxy-1,2-diphenylethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11,15H,1H3/t15-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZJOQXSCSZQPS-OAHLLOKOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H](C1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.